BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Flavor and Fragrance
Profile of Pear Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl dodeca-2,4-dienoate

Cat. No.: B15475613

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pear ester, chemically known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key volatile organic
compound that defines the characteristic aroma and flavor of pears, particularly the Williams
(Bartlett) variety.[1][2][3] Its potent and multifaceted sensory profile, encompassing fruity, green,
and sweet notes, has led to its widespread use in the flavor and fragrance industries.[1][4]
Beyond its organoleptic properties, pear ester also plays a significant role in chemical ecology,
acting as a kairomone for certain insect species.[3][5] This technical guide provides an in-depth
exploration of the flavor and fragrance profile of pear ester, its physicochemical properties,
natural occurrence, and the underlying biochemical pathways of its biosynthesis and sensory
perception. Detailed experimental protocols for its synthesis, analysis, and sensory evaluation
are also presented to support further research and application in various scientific and
industrial fields.

Chemical and Physical Properties

Pear ester is a colorless to pale yellow liquid with the molecular formula C12H2002 and a
molecular weight of 196.29 g/mol .[2][5][6] Its chemical structure features a ten-carbon chain
with two double bonds at the second and fourth positions, and an ethyl ester functional group.
The specific stereochemistry of the double bonds, (2E,4Z), is crucial for its characteristic pear-
like aroma. A comprehensive summary of its physicochemical properties is provided in Table 1.
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Property Value Reference
Molecular Formula C12H2002 [1112]
Molecular Weight 196.29 g/mol [2][3]
CAS Number 3025-30-7 [6]
FEMA Number 3148 [6]
Appearance Colorless to pale yellow liquid [6]
Juicy, green, characteristic of
Odor Profile Williams/Bartlett pear, with [7]
sweet and fruity notes.
Fruity, oily, juicy, and fleshy
Flavor Profile notes reminiscent of Williams [6]
pear.
Boiling Point 70-72 °C at 0.05 mmHg [1]
Flash Point >100 °C [6]
Specific Gravity (d20/20) 0.901-0.911 [6]
Refractive Index (nD/20) 1.481-1.491 [6]

Soluble in ethanol, chloroform,

Solubility and methanol (slightly); [3]
Insoluble in water.
LogP 41-4.7 [3]

Vapor Pressure

1.6 hPa at21.1 °C

[3]

Sensory Detection Threshold

100 ppb (0.00001%)

[2]

Flavor and Fragrance Profile

The sensory characteristics of pear ester are described as intensely fruity and green, with a

profile that is strikingly similar to that of a ripe Williams pear.[7] The flavor is characterized by

juicy, sweet, and fleshy notes.[1][6] In fragrance applications, it imparts a juicy and ripe Bartlett
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pear note, which is particularly useful in fruity-floral compositions.[8] Its versatility allows it to be
used in a variety of flavor applications, including apple, mango, and other tropical fruit profiles.

[8]

Natural Occurrence

Pear ester is a naturally occurring compound found in a variety of fruits. It is a key component
of the volatile profile of Bartlett pears and is also found in apples, Concord grapes, quince, and
pear brandy.[1][9][10] The concentration of pear ester can vary significantly between different
pear cultivars and is influenced by the fruit's ripeness. A commercial 'pear essence' derived
from the fermentation of 'Bartlett' pears was found to contain approximately 31.8% ethyl
(E,2)-2,4-decadienoate.[11]

Biosynthesis of Pear Ester in Pears

The biosynthesis of pear ester, along with other volatile esters in pears, primarily follows the
lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key
part of the broader fatty acid metabolism in the fruit.
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Biosynthesis of Pear Ester via the LOX Pathway

The pathway begins with the oxygenation of unsaturated fatty acids, such as linoleic and
linolenic acid, by the enzyme lipoxygenase (LOX) to form fatty acid hydroperoxides.[12][13]
These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain
aldehydes.[12] Subsequently, alcohol dehydrogenase (ADH) reduces these aldehydes to their
corresponding alcohols. Finally, alcohol acyltransferase (AAT) catalyzes the esterification of
these alcohols with acyl-CoA molecules to produce a variety of volatile esters, including pear
ester.[12]

Olfactory Perception of Pear Ester

The perception of pear ester, like other odorants, is initiated by its interaction with olfactory
receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These
receptors are G protein-coupled receptors (GPCRS).
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Olfactory Signal Transduction Pathway
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Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as pear ester, to its specific OR causes a
conformational change in the receptor, leading to the activation of a specialized G-protein
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(Gaoolf).[14][15] This activated G-protein then stimulates adenylyl cyclase, an enzyme that
catalyzes the conversion of ATP to cyclic AMP (CAMP).[14] The increase in intracellular cAMP
concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an
influx of sodium (Na*) and calcium (Ca?*) ions into the cell.[14] This influx of positive ions
depolarizes the neuron, and if the depolarization reaches a certain threshold, it triggers an
action potential that travels along the axon to the olfactory bulb in the brain, where the signal is
further processed, leading to the perception of the pear aroma.

Experimental Protocols
Synthesis of Ethyl (2E,4Z)-2,4-decadienoate

A common method for the synthesis of pear ester involves the reaction of (Z)-1-heptenyl
bromide with lithium and copper iodide to form a 1-heptenyllithium cuprate complex. This
complex is then reacted with ethyl propiolate to yield a mixture of ethyl (2E,4Z)- and ethyl
(2E,4E)-2,4-decadienoate, with the desired (2E,4Z) isomer being the major product (typically
>92%).[1][3] The final product is purified by fractional distillation.[3]

A detailed, experimentally simple, and less expensive procedure involves the rearrangement of
B-allenic esters.[16]

Materials:

e 1-Octyn-3-ol

o Triethyl orthoacetate

e Propionic acid (catalyst)

e Aluminum oxide (activated)

e Benzene (or a suitable alternative solvent)

o Standard laboratory glassware for reflux and distillation
Procedure:

o Preparation of Ethyl 3,4-decadienoate (B-allenic ester):
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[e]

In a reaction flask, combine 1-octyn-3-ol and an excess of triethyl orthoacetate.

o

Add a catalytic amount of propionic acid.

[¢]

Heat the mixture until the starting material is consumed (typically 6-8 hours), monitoring by
a suitable method (e.g., TLC or GC).

[¢]

Remove the excess triethyl orthoacetate under reduced pressure.

[¢]

Distill the residue under reduced pressure to obtain the (-allenic ester.[16]

o Rearrangement to Ethyl (E,Z)-2,4-decadienoate:

o In a dry, round-bottomed flask, activate aluminum oxide by heating at 200°C for 2 hours
under reduced pressure.

o Fit the flask with a reflux condenser under a nitrogen atmosphere.
o Add benzene and the prepared B-allenic ester to the flask.
o Heat the mixture at reflux with vigorous stirring for approximately 5 hours.[16]
o Monitor the reaction for the disappearance of the starting material.
 Purification:
o After cooling, filter the reaction mixture to remove the aluminum oxide.
o Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
o Dry the organic layer over anhydrous sodium sulfate.
o Remove the solvent under reduced pressure.

o Purify the crude product by fractional distillation under reduced pressure to obtain pure
ethyl (E,Z)-2,4-decadienoate.[3]

Analysis by Gas Chromatography-Olfactometry (GC-O)
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GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.
Instrumentation:

o Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory
port.

e Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or HP-INNOWAX).
[17]

o Humidified air supply for the olfactory port.
Procedure:
e Sample Preparation:

o Prepare a solution of the pear ester sample in a suitable solvent (e.g., dichloromethane or
ethanol) at an appropriate concentration for GC analysis.

e GC Conditions:

[¢]

Injector Temperature: 250 °C

[¢]

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5
°C/min) to a final temperature of 240 °C and hold for 5 minutes.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[e]

Split Ratio: Adjust according to sample concentration.
e Olfactometry:
o The effluent from the GC column is split between the FID and the olfactory port.

o Atrained panelist sniffs the effluent from the olfactory port and records the retention time
and a descriptor for each odor perceived.

o The intensity of each odor can also be rated on a scale.
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o Data Analysis:

o The olfactometry data is correlated with the chromatogram from the FID to identify the
retention times of the odor-active compounds.

o For identification, the GC can be coupled with a mass spectrometer (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) for
Pear Volatiles

HS-SPME is a solvent-free sample preparation technique ideal for the analysis of volatile
compounds from solid or liquid samples.

Materials:

o SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS).[17]

e SPME vial with a septum cap.

e Heating and stirring module.

Procedure:

e Sample Preparation:
o Place a known amount of the pear sample (e.g., pear puree or juice) into an SPME vial.
o An internal standard can be added for quantitative analysis.
o The addition of salt (e.g., NaCl) can enhance the release of volatiles.[18]

o Extraction:

o Seal the vial and place it in the heating module at a controlled temperature (e.g., 40-60
°C).

o Allow the sample to equilibrate for a set time (e.g., 15 minutes).
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o Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30
minutes) with agitation.

o Desorption and Analysis:

o Retract the fiber and insert it into the heated injector of the GC or GC-MS system for
thermal desorption of the analytes.

o The GC analysis proceeds as described in the GC-O protocol.

Sensory Evaluation of Pear Ester

Descriptive sensory analysis with a trained panel is used to quantify the sensory attributes of
pear ester.

Procedure:
e Panelist Training:

o Select and train a panel of assessors (typically 8-12 individuals) to recognize and quantify
the key aroma and flavor attributes of pear and pear-related compounds.

o Develop a consensus vocabulary of sensory descriptors.
e Sample Preparation:

o Prepare solutions of pear ester at different concentrations in a neutral medium (e.g., water
with a small amount of ethanol for solubility, or deodorized oil).

o Present the samples in coded, identical containers.
o Evaluation:
o Panelists evaluate the samples in a controlled environment (sensory booths).

o Assessors rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm
line scale anchored from "not perceptible” to "very intense").

o Data Analysis:
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o Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences between samples and Principal Component Analysis
(PCA) to visualize the relationships between the samples and their sensory attributes.

Conclusion

Pear ester is a fascinating molecule with a rich and complex flavor and fragrance profile that is
integral to the sensory experience of pears and a valuable component in the flavor and
fragrance industry. This technical guide has provided a comprehensive overview of its chemical
and physical properties, its natural occurrence, and the biochemical pathways that govern its
formation and perception. The detailed experimental protocols for its synthesis, analysis, and
sensory evaluation offer a practical resource for researchers and professionals seeking to
further explore and utilize this important flavor and fragrance compound. A deeper
understanding of pear ester not only aids in the development of new food and consumer
products but also provides insights into the intricate world of chemical communication in nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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